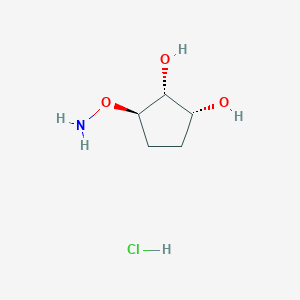
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with aminooxy and diol groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the necessary substituents.
Aminooxy Group Introduction: The aminooxy group can be introduced through nucleophilic substitution reactions using hydroxylamine derivatives.
Diol Formation: The diol groups are typically introduced via oxidation reactions, where specific oxidizing agents such as osmium tetroxide or potassium permanganate are used to convert double bonds or other functional groups into diols.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The aminooxy group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The aminooxy group can interact with enzyme active sites, potentially leading to the inhibition of enzymatic activity. This makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes could be harnessed to develop treatments for various diseases, including metabolic disorders and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique structure and reactivity make it suitable for the production of high-value chemical products.
作用機序
The mechanism of action of (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride involves its interaction with molecular targets such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to the inhibition of enzymatic activity. This interaction can disrupt metabolic pathways and biochemical processes, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride: Similar structure but with a cyclohexane ring.
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;acetate: Similar structure but with an acetate salt.
Uniqueness
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is unique due to its specific combination of functional groups and stereochemistry. The presence of both aminooxy and diol groups on a cyclopentane ring provides distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(1R,2R,3R)-3-aminooxycyclopentane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3(7)5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMBDHVPIWEHIX-DEVUXVJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@@H]1O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














